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molecular formula C6H12INO2 B8529097 1-Iodo-4-methyl-4-nitro-pentane

1-Iodo-4-methyl-4-nitro-pentane

Cat. No. B8529097
M. Wt: 257.07 g/mol
InChI Key: HZIDZQWETMAJGR-UHFFFAOYSA-N
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Patent
US07429583B2

Procedure details

70 mL (0.544 mol) trimethylchlorosilane are added dropwise at ambient temperature to 40 g (0.272 mol) 4-methyl-4-nitro-pentan-1-ol and 81.5 g (0.544 mol) sodium iodide in 350 mL acetonitrile. The reaction mixture is filtered, evaporated down and combined with diethyl ether. The organic phase is washed with sodium bisulphite solution and water, dried and freed from the solvent. Yellow oil.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.272 mol
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.[CH3:6][C:7]([N+:13]([O-:15])=[O:14])([CH3:12])[CH2:8][CH2:9][CH2:10]O.[I-:16].[Na+]>C(#N)C>[I:16][CH2:10][CH2:9][CH2:8][C:7]([CH3:12])([N+:13]([O-:15])=[O:14])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.272 mol
Type
reactant
Smiles
CC(CCCO)(C)[N+](=O)[O-]
Name
Quantity
81.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
WASH
Type
WASH
Details
The organic phase is washed with sodium bisulphite solution and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ICCCC(C)([N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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